

"1-(3-Bromopropyl)-2-fluorobenzene" CAS number 129254-75-7 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromopropyl)-2-fluorobenzene

Cat. No.: B154319

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Technical Guide: 1-(3-Bromopropyl)-2-fluorobenzene (CAS 129254-75-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on **1-(3-Bromopropyl)-2-fluorobenzene**, a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Due to its bifunctional nature, possessing both a reactive bromopropyl chain and a fluorinated phenyl ring, this molecule serves as a versatile intermediate for the synthesis of more complex structures.

Core Properties

While detailed experimental data for **1-(3-Bromopropyl)-2-fluorobenzene** is not extensively published, the fundamental chemical properties have been established.

Property	Value	Source
CAS Number	129254-75-7	[1]
Molecular Formula	C ₉ H ₁₀ BrF	[1]
Molecular Weight	217.08 g/mol	[1]
Purity	Typically available at ≥95%	[1]

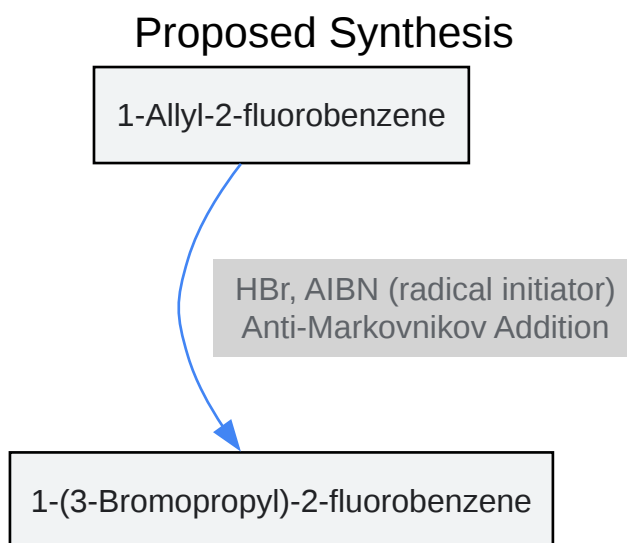
Note: Experimental values for properties such as boiling point, melting point, and density are not consistently reported in publicly available literature.

Synthesis and Reactivity

1-(3-Bromopropyl)-2-fluorobenzene is a valuable reagent in organic synthesis, primarily due to the presence of two key reactive sites: the electrophilic carbon of the bromopropyl group and the aromatic ring which can undergo substitution reactions. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The fluorine atom on the benzene ring influences the electron density of the ring and can direct further aromatic substitutions.

A plausible synthetic route to **1-(3-Bromopropyl)-2-fluorobenzene**, based on established organic chemistry principles, is the radical-initiated addition of hydrogen bromide to 1-allyl-2-fluorobenzene. This anti-Markovnikov addition would yield the desired terminal bromide.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **1-(3-Bromopropyl)-2-fluorobenzene**.

Experimental Protocols

While a specific, peer-reviewed experimental protocol for the synthesis of **1-(3-Bromopropyl)-2-fluorobenzene** is not readily available, a general procedure based on the proposed synthetic pathway is outlined below. This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Objective: To synthesize **1-(3-Bromopropyl)-2-fluorobenzene** via radical addition of HBr to 1-allyl-2-fluorobenzene.

Materials:

- 1-Allyl-2-fluorobenzene
- Hydrogen bromide (HBr) solution in acetic acid or as a gas
- Azobisisobutyronitrile (AIBN) or other radical initiator
- Anhydrous solvent (e.g., toluene or heptane)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1-allyl-2-fluorobenzene in the chosen anhydrous solvent.
- Add a catalytic amount of AIBN to the solution.
- Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used).
- Slowly add the HBr solution to the refluxing mixture over a period of several hours. If using HBr gas, bubble it through the solution at a controlled rate.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acid.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude **1-(3-Bromopropyl)-2-fluorobenzene** by vacuum distillation or column chromatography on silica gel.

Characterization: The purified product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development and Research

Halogenated organic molecules, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

1-(3-Bromopropyl)-2-fluorobenzene serves as a key building block for introducing a 2-fluorophenylpropyl moiety into a target molecule. The bromopropyl tail allows for facile coupling with nucleophiles such as amines, phenols, thiols, and carbanions, making it a versatile reagent for the synthesis of a diverse range of potential therapeutic agents and chemical probes. While no specific biological activity has been reported for **1-(3-Bromopropyl)-2-fluorobenzene** itself, its derivatives are of interest for screening in various drug discovery programs.

Safety and Handling

As with any brominated organic compound, **1-(3-Bromopropyl)-2-fluorobenzene** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

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References

- 1. aceschem.com [aceschem.com]
- To cite this document: BenchChem. ["1-(3-Bromopropyl)-2-fluorobenzene" CAS number 129254-75-7 properties]. BenchChem, [2025]. [Online PDF]. Available at:

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